molecular formula C10H19NO3 B070790 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 167081-37-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B070790
CAS No.: 167081-37-0
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutanemethanol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .

Scientific Research Applications

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a protective group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its ability to act as a carbamate protecting group. In biological systems, it can be hydrolyzed by enzymes to release the active compound, which then exerts its effects by interacting with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the active compound being released .

Comparison with Similar Compounds

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can be compared with other carbamate derivatives, such as:

The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130369-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
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Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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